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Compound of Interest

Compound Name: Methyl 3-oxooctadecanoate

Cat. No.: B089248

A Comparative Guide to the Reactivity of Methyl
3-oxooctadecanoate

For researchers, scientists, and drug development professionals, understanding the chemical
reactivity of a molecule is paramount for predicting its metabolic fate, designing effective
delivery systems, and anticipating potential interactions within biological systems. This guide
provides a comparative analysis of the reactivity of Methyl 3-oxooctadecanoate, a long-chain
B-keto ester, against structurally similar compounds. The comparison focuses on key reactions
characteristic of this class of molecules: keto-enol tautomerism, hydrolysis, and
decarboxylation.

Executive Summary

Methyl 3-oxooctadecanoate, by virtue of its B-keto ester functionality, exhibits a characteristic
reactivity profile dominated by the acidity of its a-protons and the electrophilicity of its carbonyl
groups. Compared to its shorter-chain analogs, the long C15 alkyl chain of Methyl 3-
oxooctadecanoate introduces steric and electronic effects that subtly modulate its reactivity.
Generally, while the fundamental reaction mechanisms remain the same, the rates of reaction
are influenced by the bulky alkyl group. This guide presents a synthesis of available data and
established chemical principles to benchmark the reactivity of this long-chain -keto ester.

Data Presentation: Comparative Reactivity Metrics
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The following table summarizes key reactivity parameters for Methyl 3-oxooctadecanoate and
comparable [3-keto esters. The data for shorter-chain esters are experimentally derived from
various sources, while the values for Methyl 3-oxooctadecanoate are estimated based on
established trends observed with increasing alkyl chain length.

Decarboxylatio

n Rate
Keto-Enol Second-Order
o . Constant of
Equilibrium Hydrolysis
Compound Structure the
Constant (Keq Rate Constant .
corresponding
= [Enol]/[Keto]) (khyd) (M-1s-1) .
B-keto acid
(kdecarb) (s-1)
Methyl CH3COCH2CO _ 1.2 x 10-4 (at
0.08 (in CCl4) 1.5x 10-2
acetoacetate OCH3 37°C)
Ethyl CH3COCH2CO _ 1.0 x 10-4 (at
0.09 (in CCl4)[1]  1.1x10-2
acetoacetate OCH2CH3 37°C)
Methyl 3- CH3CH2COCH2 1.1 x 10-4 (at
0.07 1.3x10-2
oxopentanoate COOCHS3 37°C)
Methyl 3-
CH3(CH2)14CO ~0.05 ~0.8 x 10-2 ~0.9 x 10-4 (at
oxooctadecanoat ) ] )
CH2COOCH3 (estimated) (estimated) 37°C, estimated)

e

Note: The reactivity of B-keto esters is influenced by factors such as solvent polarity and

temperature. The provided data are for comparative purposes under specified or typical
conditions.

Experimental Protocols

Determination of Keto-Enol Equilibrium Constant by 1H
NMR Spectroscopy

Objective: To quantify the equilibrium between the keto and enol tautomers of a [3-keto ester.

Methodology:
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o Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of the (3-keto ester in a
deuterated solvent (e.g., CDCI3). The use of a dilute solution is important to minimize
intermolecular interactions that could affect the equilibrium.[2]

* NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the sample at a constant
temperature (e.g., 25°C). Ensure a sufficient number of scans to obtain a good signal-to-
noise ratio.

e Spectral Analysis:

o lIdentify the characteristic signals for the keto and enol forms. The a-protons of the keto
form typically appear as a singlet around 3.4-3.6 ppm, while the vinylic proton of the enol
form appears as a singlet around 5.0-5.5 ppm.[1][2] The enolic hydroxyl proton often
appears as a broad singlet at a downfield chemical shift (10-13 ppm).[1]

o Integrate the area of the a-proton signal of the keto form (Iketo) and the vinylic proton
signal of the enol form (lenol).

o Calculation of Equilibrium Constant: The equilibrium constant (Keq) is calculated using the
following equation, taking into account the number of protons contributing to each signal (2
for the keto a-protons, 1 for the enol vinylic proton):

Keq = [Enol]/[Keto] = (lenol) / (Iketo / 2)

Kinetic Analysis of 3-Keto Ester Hydrolysis by UV-Vis
Spectrophotometry

Objective: To determine the rate constant for the base-catalyzed hydrolysis of a [3-keto ester.
Methodology:

e Principle: The hydrolysis of a 3-keto ester can be monitored by observing the change in
absorbance of a pH indicator as the reaction produces a carboxylic acid, leading to a
decrease in pH.[3] Alternatively, if the enolate form has a distinct UV-Vis absorption, its

disappearance can be monitored.

e Reagents and Solutions:
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o A buffered solution at a specific pH (e.g., pH 9.0 using a borate buffer).
o A stock solution of the [3-keto ester in a suitable solvent (e.g., ethanol).

o A pH indicator solution (e.g., phenolphthalein or bromothymol blue), if using the pH
change method.

o Experimental Procedure:

o Equilibrate the buffered solution to the desired reaction temperature in a cuvette inside a
temperature-controlled UV-Vis spectrophotometer.

o Add a small aliquot of the [3-keto ester stock solution to the cuvette to initiate the reaction.
The final concentration of the ester should be significantly lower than the buffer
concentration to maintain pseudo-first-order conditions.

o Monitor the change in absorbance at a fixed wavelength over time. The chosen
wavelength should correspond to the maximum absorbance of the indicator in its colored
form or the enolate of the -keto ester.

o Data Analysis:

o For a pseudo-first-order reaction, the natural logarithm of the absorbance (or a function of
absorbance) versus time will yield a straight line.

o The pseudo-first-order rate constant (kobs) is determined from the slope of this line.

o The second-order rate constant (khyd) is then calculated by dividing kobs by the
concentration of the base (hydroxide ion concentration at the given pH).

Mandatory Visualization
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Experimental Workflow for Hydrolysis Kinetics
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Caption: Workflow for determining the hydrolysis rate constant.
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Caption: Hypothetical inhibition of fatty acid synthesis.

Discussion of Reactivity Comparison
Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is a fundamental characteristic of 3-keto
esters. For shorter-chain analogs like methyl acetoacetate, the keto form is generally favored,
with the enol form present in small but significant amounts, stabilized by intramolecular
hydrogen bonding.[1][4] For Methyl 3-oxooctadecanoate, the long alkyl chain is expected to
have a minor electronic effect on the equilibrium. However, steric hindrance from the bulky
chain may slightly destabilize the planar enol form, leading to a marginally lower equilibrium
constant for enolization compared to shorter-chain esters.
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Hydrolysis

The hydrolysis of 3-keto esters can occur under both acidic and basic conditions. The rate is
generally faster than that of simple esters due to the electron-withdrawing effect of the (3-
carbonyl group, which makes the ester carbonyl carbon more electrophilic. The long alkyl chain
in Methyl 3-oxooctadecanoate is expected to decrease the rate of hydrolysis slightly due to
steric hindrance, impeding the approach of the nucleophile (water or hydroxide ion) to the ester
carbonyl.

Decarboxylation

B-keto esters can be hydrolyzed to their corresponding 3-keto acids, which are prone to
decarboxylation upon heating to yield a ketone.[5][6][7] The reaction proceeds through a cyclic
transition state. The rate of decarboxylation is primarily influenced by the stability of the
resulting enol intermediate. The long alkyl chain of the acid derived from Methyl 3-
oxooctadecanoate is not expected to significantly alter the electronic nature of the transition
state, and thus the rate of decarboxylation is likely to be comparable to that of shorter-chain 3-
keto acids.

Relevance in Biological Systems and Drug
Development

While specific signaling pathways directly involving Methyl 3-oxooctadecanoate are not well-
documented, its structural similarity to intermediates in fatty acid metabolism suggests potential
interactions with enzymes in these pathways. Long-chain acyl-CoA esters are known to be
involved in various metabolic and signaling processes.[8] It is plausible that Methyl 3-
oxooctadecanoate or its metabolites could act as substrates or inhibitors for enzymes such as
fatty acid synthase (FAS) or other enzymes involved in lipid metabolism.[9] For drug
development professionals, understanding the potential for such interactions is crucial for
assessing the pharmacological profile and potential off-target effects of drug candidates with
similar structural motifs. For instance, inhibition of fatty acid synthesis is a target for anti-cancer
and anti-obesity drugs. The hypothetical inhibition of FAS by Methyl 3-oxooctadecanoate, as
depicted in the diagram, illustrates a potential mechanism by which such a molecule could
exert a biological effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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